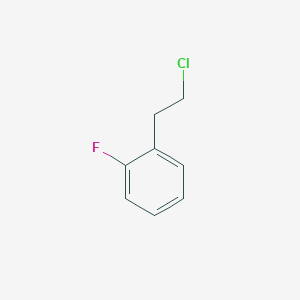

1-(2-Chloroethyl)-2-fluorobenzene

Vue d'ensemble

Description

The compound “1-(2-Chloroethyl)-2-fluorobenzene” belongs to a class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of similar compounds often involves SN2 reactions, which are of fundamental importance in introductory organic chemistry courses . An example of such a reaction is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Molecular Structure Analysis

While specific structural data for “1-(2-Chloroethyl)-2-fluorobenzene” was not found, related compounds such as “2-Chloroethyl 1-naphthoate” have been analyzed. This compound has a molecular formula of C13H11ClO2, an average mass of 234.678 Da, and a monoisotopic mass of 234.044754 Da .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of electrophilic species upon nucleophilic attack . This transient cation then readily reacts with macromolecules of DNA, RNA, and proteins or with water to form the corresponding hydroxyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “Ethyl chloroacetate” include a density of 1.145 g/mL, a melting point of -26 °C, and a boiling point of 143 °C .Applications De Recherche Scientifique

- Application: A study used WO3/Al2O3/graphite composite materials for an MEMS 2-CEES gas sensor (dichlorodiethyl sulfide simulation), and the corresponding sensing properties were explored .

- Method: The sensor was tested at a working temperature of 340 °C with a concentration of 5.70 ppm of 2-CEES gas .

- Results: The response of the sensor to 2-CEES gas was 69%, the response time was 5 s and the recovery time was 42 s. The sensor also has the advantages of long-term stability and high selectivity .

- Application: Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is used as a flame retardant in a range of plastic foams, resins and latexes .

- Method: The compound is incorporated into the material during the manufacturing process to enhance its flame-retardant properties .

- Results: The use of TDCPP significantly improves the flame resistance of the materials .

- Application: The rate constant for the reaction of 2-chloroethyl methyl ether with OH radical was studied .

- Method: The study was conducted using a conventional relative rate technique at (298 ± 2) K and atmospheric pressure using synthetic air as bath gas .

- Results: The rate constant was found to be (5.2 ± 1.2) × 10 −12 cm 3 molecule −1 s −1 .

Gas Sensing

Flame Retardant

Kinetics and Thermochemistry

- Application: Chloroethyl chloroformates, which are structurally similar to “1-(2-Chloroethyl)-2-fluorobenzene”, can be used to form protecting groups and as N-dealkylating agents .

- Method: The specific methods of application would depend on the particular reaction or synthesis being performed .

- Results: The use of chloroethyl chloroformates can facilitate complex organic syntheses by protecting reactive groups or removing alkyl groups .

- Application: Bis(chloroethyl) ether, another compound with two 2-chloroethyl substituents, can be used in the synthesis of the cough suppressant fedrilate .

- Method: It is combined with benzyl cyanide and two molar equivalents of sodamide in a ring-forming reaction .

- Results: The resulting compound is a key intermediate in the synthesis of fedrilate .

- Application: 2-Chloroethanol, a compound that also contains a 2-chloroethyl group, is used in the production of pharmaceuticals, biocides, and plasticizers .

- Method: Many of these applications entail its use in installing 2-hydroxyethyl groups .

- Results: The use of 2-chloroethanol can facilitate the production of a wide range of useful compounds .

Protecting Groups and N-dealkylating Agents

Synthesis of Cough Suppressant

Production of Pharmaceuticals, Biocides, and Plasticizers

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-chloroethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLRUIIRRJELIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626629 | |

| Record name | 1-(2-Chloroethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethyl)-2-fluorobenzene | |

CAS RN |

119779-12-3 | |

| Record name | 1-(2-Chloroethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)

![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)

![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)